SARS-CoV-2-IN-23

SARS-CoV-2 Antiviral Molecular Tweezer

Researchers require distinct antiviral mechanisms: PLpro inhibition vs. membrane disruption. Substituting analogs yields divergent results. SARS-CoV-2-IN-23 solves this with two validated active forms. - Free base (GRL-0617): Selective PLpro inhibitor, IC50=2.3 µM, X-ray crystallography-validated binding. For enzymatic assays & target validation. - Disodium tweezer: Multi-pronged antiviral, spike pseudoparticle IC50=2.6 µM, liposomal disruption EC50=4.4 µM. For entry inhibition & virucidal studies. Available from BenchChem with immediate shipping. Caco-2 CC50=97 µM (SI=37.3).

Molecular Formula C21H22N2O
Molecular Weight 318.4 g/mol
Cat. No. B15564800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-23
Molecular FormulaC21H22N2O
Molecular Weight318.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H22N2O/c1-13-10-11-16(22)12-19(13)21(24)20(23)14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14,20H,22-23H2,1-2H3/t14-,20?/m1/s1
InChIKeyNWMMMJICVXOQSJ-QMRFKDRMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-23: Dual-Form Inhibitor Overview


SARS-CoV-2-IN-23 (disodium) is a two-armed diphosphate ester and a medium-length molecular tweezer, a class of supramolecular agents designed to destabilize viral envelopes and inhibit viral entry [1]. It is also identified as the SARS-CoV-2 papain-like protease (PLpro) inhibitor GRL-0617, demonstrating a dual-targeting profile . In vitro, the compound exhibits antiviral activity against SARS-CoV-2 with an IC50 of 8.2 μM and inhibits spike pseudoparticle transduction with an IC50 of 2.6 μM . Its membrane-disrupting activity is quantified by an EC50 of 4.4 μM for liposomal membrane disruption .

1
Free base (GRL-0617): Selective PLpro inhibitor for enzymatic target engagement studies.
X-ray-validated binding mode; single-protease workflow.
2
Disodium tweezer: Multi-target antiviral screening including viral entry and membrane disruption.
Direct virucidal and pseudoparticle entry assays supported.

SARS-CoV-2-IN-23: Procurement & Substitution Risks


Substituting SARS-CoV-2-IN-23 with other molecular tweezer analogs within the same structural class is not scientifically valid due to significant differences in antiviral potency and selectivity. A structure-activity relationship (SAR) study of 34 advanced molecular tweezers demonstrated that modifications to the tweezer's anchor length and composition profoundly impact its ability to destroy lipid bilayers and suppress viral infection [1]. Direct cross-study comparisons reveal that SARS-CoV-2-IN-23 exhibits a unique potency profile distinct from its closest analogs, SARS-CoV-2-IN-27, SARS-CoV-2-IN-28, and SARS-CoV-2-IN-30, which show different IC50 values for SARS-CoV-2 activity and spike pseudoparticle transduction . This quantitative divergence underscores that these compounds are not interchangeable and must be selected based on specific experimental requirements.

Form
Free base
PLpro-selective inhibitor; no characterized membrane disruption or pseudoparticle entry activity.
Disodium tweezer
Multi-pronged antiviral mechanism; not interchangeable for PLpro-specific mechanistic work.
Comparator class
Other SARS-CoV-2 inhibitors
Mpro inhibitors (e.g., SARS-CoV-2-IN-36) or dual Mpro/PLpro inhibitors differ in target profile; mechanism-specific outcomes may shift.
Tweezer analog
IN-23 vs. IN-27
Linker length variation alters whole-virus vs. membrane disruption potency; structure-dependent activity may not transfer.

SARS-CoV-2-IN-23: Differentiation Evidence


Free Base vs. Disodium Tweezer Potency

SARS-CoV-2-IN-23 demonstrates an IC50 of 8.2 μM for inhibiting SARS-CoV-2 activity . In contrast, the closest analog SARS-CoV-2-IN-27, which features a C6 alkyl chain and extended-length molecular tweezers, exhibits a more potent IC50 of 1.0 μM in the same assay . This represents a quantified 8.2-fold difference in potency.

Free base vs. disodium potency
Data to verify
Free base PLpro IC₅₀ = 2.3 μM; Disodium: virus IC₅₀ = 8.2 μM, spike pseudoparticle IC₅₀ = 2.6 μM, liposome disruption EC₅₀ = 4.4 μM
Distinct mechanism profiles: free base for protease-specific studies, disodium for multi-target antiviral assays.
Vendor-reported, no independent source for disodium data.
SARS-CoV-2 Antiviral Molecular Tweezer

Molecular Tweezer SAR: IN-23 vs. IN-27

SARS-CoV-2-IN-23 inhibits spike pseudoparticle transduction with an IC50 of 2.6 μM . A direct comparator, SARS-CoV-2-IN-28, a tweezer with a C7 alkyl chain, demonstrates a more potent inhibition with an IC50 of 1.0 μM in a comparable assay . This 2.6-fold difference in potency highlights the impact of structural modifications on viral entry inhibition.

Tweezer SAR: IN-23 vs. IN-27
Source review
IN-23 disodium: virus IC₅₀ = 8.2 μM, spike IC₅₀ = 2.6 μM, liposome EC₅₀ = 4.4 μM; IN-27: virus IC₅₀ = 1.0 μM, spike IC₅₀ = 1.7 μM, liposome EC₅₀ = 6.5 μM
IN-27 shows higher whole-virus inhibition; IN-23 shows greater membrane disruption in reported comparison.
Cross-study comparison; same assay platforms per vendor.
SARS-CoV-2 Viral Entry Spike Protein Molecular Tweezer

Free Base vs. Dual Inhibitor Target Selectivity

SARS-CoV-2-IN-23 exhibits an IC50 of 8.2 μM for SARS-CoV-2 activity and an EC50 of 4.4 μM for liposomal membrane disruption . In contrast, SARS-CoV-2-IN-30, which contains a benzene ring system, shows a more potent inhibition of SARS-CoV-2 activity (IC50 = 0.6 μM) but a less potent membrane disruption effect (IC50 for spike pseudoparticle transduction is 6.9 μM) . This demonstrates a 13.7-fold difference in direct antiviral potency and a distinct membrane activity profile.

Target selectivity: PLpro vs. dual
Reported
Free base: PLpro IC₅₀ = 2.3 μM, no Mpro activity; Mpro/PLpro-IN-1: Mpro IC₅₀ = 1.72 μM, PLpro IC₅₀ = 0.67 μM
Free base preserves single-target PLpro attribution; dual inhibitor has higher PLpro potency but introduces Mpro activity.
Independent enzymatic assay platforms.
SARS-CoV-2 Membrane Disruption Antiviral Molecular Tweezer

Disodium Cytotoxicity & Selectivity Profile

SARS-CoV-2-IN-23 is also identified as the known SARS-CoV-2 papain-like protease (PLpro) inhibitor GRL-0617, with a reported IC50 of 2.3 μM . This is a distinct mechanism of action compared to its membrane-targeting activity. For context, GRL-0617 has been reported to inhibit SARS-CoV PLpro with an IC50 of 0.6 μM [1], indicating a ~3.8-fold difference in potency between SARS-CoV and SARS-CoV-2 PLpro inhibition for this compound.

Disodium cytotoxicity & SI
Reported
Caco-2 CC₅₀ = 97 μM; SI = 37.3 (CC₅₀/IC₅₀ spike pseudoparticle)
Selectivity window supports cellular antiviral studies without confounding cytotoxicity at relevant concentrations.
Cell line and assay context differ from free base cytotoxicity report.
SARS-CoV-2 PLpro Protease Inhibitor GRL-0617

SARS-CoV-2-IN-23: Research & Procurement Applications


PLpro-Specific Mechanistic Studies

SARS-CoV-2-IN-23's unique profile, combining membrane disruption (EC50 = 4.4 μM) with PLpro inhibition (IC50 = 2.3 μM), makes it an ideal tool compound for investigating the interplay between viral entry blockade and protease inhibition . Its moderate potency allows for clear separation of these two mechanisms in cellular assays, a critical advantage for fundamental virology research.

Spike Pseudoparticle Entry Screening

Given the quantifiable differences in potency between SARS-CoV-2-IN-23 and analogs like SARS-CoV-2-IN-27, SARS-CoV-2-IN-28, and SARS-CoV-2-IN-30, this compound serves as a key reference point for structure-activity relationship (SAR) studies [1]. It provides a defined 'medium-length' tweezer baseline against which other structural variants can be benchmarked in antiviral and membrane disruption assays.

Membrane Disruption & Virucidal Studies

The advanced molecular tweezer class, including SARS-CoV-2-IN-23, has been shown to inactivate SARS-CoV-2 wildtype and variants of concern [1]. SARS-CoV-2-IN-23 can be employed in in vitro infection models (e.g., Caco-2 cells) to assess the impact of viral spike mutations on susceptibility to entry inhibitors, with its IC50 of 2.6 μM for spike pseudoparticle transduction providing a precise benchmark .

Application
Selection Property
Validation Focus
PLpro mechanistic studies
Single-target PLpro inhibitor
Target engagement validation via enzymatic inhibition assays
Spike pseudoparticle entry screening
Multi-target antiviral tweezer form
Pseudoparticle transduction inhibition and selectivity index review
Membrane disruption research
Liposome disruption capability
Membrane-active antiviral mechanism investigation
PLpro inhibitor benchmarking
Selectivity over human deubiquitinating enzymes
Off-target profiling and resistance mechanism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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